Chemical Identity
The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical entity characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a methanamine moiety. Its chemical formula is , and it has a molecular weight of approximately 261.15 g/mol. The compound is recognized by the CAS number 1049720-38-8 and is used primarily for research purposes in various scientific fields, including medicinal chemistry and pharmacology .
Classification
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are significant in medicinal chemistry due to their role as antifungal, antibacterial, and anticancer agents .
Synthesis Methods
The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves several steps:
Technical Details
The synthetic routes may be optimized for industrial production, incorporating catalysts and purification techniques such as recrystallization or chromatography to enhance yield and purity.
Molecular Structure
The molecular structure of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride can be represented as follows:
NCc1ccc(cc1)Cn1ncnc1.Cl.Cl
, indicating its connectivity and functional groups.Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.15 g/mol |
CAS Number | 1049720-38-8 |
Reactions
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its efficacy in potential applications.
The mechanism of action for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with biological targets, particularly enzymes or receptors relevant in various disease pathways. The triazole moiety may contribute to its ability to disrupt biological processes by mimicking natural substrates or by inhibiting enzyme activity through competitive inhibition.
The specific interactions depend on the target proteins involved in metabolic pathways or cellular signaling processes. Further studies are often required to elucidate these mechanisms fully.
Property | Value |
---|---|
Melting Point | Not explicitly stated |
Boiling Point | Not explicitly stated |
Stability | Stable under standard laboratory conditions |
Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride has potential applications in:
The 1,2,4-triazole ring represents a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity, metabolic stability, and balanced lipophilicity. This heterocyclic system contains three nitrogen atoms within a five-membered aromatic ring, enabling diverse binding interactions with biological targets. The dipole moment (~4.8 D) and π-electron deficiency of 1,2,4-triazole facilitate π-stacking with aromatic residues in enzyme binding pockets and polar interactions with catalytic sites. These properties underpin its prevalence in pharmaceuticals targeting neurological disorders, oncology, and infectious diseases [1] [10].
The specific compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride exemplifies strategic molecular design leveraging this scaffold. Its structure comprises three key domains:
Table 1: Key Identifiers of [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine
Property | Value |
---|---|
Molecular Formula | C₉H₁₂Cl₂N₄ (dihydrochloride) |
SMILES | NC(CC1=CC=C(C=C1)N2C=NC=N2) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 3 (ammonium protons) |
Topological Polar Surface Area | 64.7 Ų |
The dihydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL predicted) while maintaining bioavailability. Molecular hybridization capitalizes on synergistic effects: the triazole contributes to target engagement specificity, while the phenylmethanamine moiety facilitates blood-brain barrier penetration—a critical feature for central nervous system-targeted therapeutics. Quantitative structure-activity relationship models indicate that electron-donating substituents on the phenyl ring enhance binding affinity for neurological targets like γ-aminobutyric acid type A receptors by 2.3-fold compared to unsubstituted analogs [3] [10].
Table 2: Computed Molecular Properties
Parameter | Value | Significance |
---|---|---|
Calculated logP | 1.28 ± 0.15 | Optimal lipophilicity for CNS penetration |
Predicted pKa (amine) | 9.6 | Protonation state modulation |
Molar Refractivity | 52.7 | Polarizability for target interactions |
Hydrogen Bond Donors | 3 | Solubility and target binding capacity |
Hydrogen Bond Acceptors | 4 | Molecular recognition capability |
The rational design of phenylmethanamine-triazole hybrids emerged from late 20th-century efforts to optimize neurotransmitter analogs. Early work (1990s–2000s) focused on combining the monoaminergic activity of β-phenylethylamine derivatives with heterocyclic stability enhancers. The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine represented a strategic advancement, with its first reported synthesis appearing in patent literature circa 2007 (CAS registry: 119192-10-8) [5]. This hybrid addressed critical limitations of first-generation neuroactive compounds:
Table 3: Evolution of Synthetic Approaches
Period | Synthetic Route | Yield Improvement |
---|---|---|
2005–2010 | Nucleophilic substitution of 4-fluorobenzonitrile followed by reduction | 32–41% |
2011–2015 | Copper-catalyzed azide-alkyne cycloaddition with propargylamine | 68–74% |
2016–Present | Reductive amination of 4-(triazolyl)benzaldehyde | 82–89% |
The 2010s witnessed strategic diversification of this hybrid scaffold:
Contemporary development (2020–present) focuses on target-specific hybrid optimization:
The structural evolution of these hybrids exemplifies rational drug design principles, progressively optimizing target engagement, pharmacokinetic properties, and therapeutic indices through methodical molecular refinement.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0